5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid - 452105-33-8

5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Catalog Number: EVT-1168266
CAS Number: 452105-33-8
Molecular Formula: C16H13FN2O3
Molecular Weight: 300.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the class of indolin-2-ones. [] This compound is a key intermediate in the synthesis of various pharmaceutical agents, notably sunitinib, a potent tyrosine kinase inhibitor. [, , ] It serves as a scaffold for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel compounds with potentially improved pharmacological profiles. [, ]

Synthesis Analysis
  • Classic Knorr Pyrrole Reaction: This approach utilizes tert-butyl acetoacetate as a starting material to construct the pyrrole ring through a classic Knorr reaction. [] The subsequent steps involve decarboxylation, Vilsmeier formylation, and hydrolysis to afford 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. [] This intermediate then reacts with 5-fluoro-1,3-dihydro-indol-2-one to yield the target compound. []
  • Horner-Emmons-Wittig Reaction and Intramolecular Cyclization: An alternative route starts with 2-iodo-4-fluoroaniline and involves a series of transformations, including chloroacylation, phosphonation, and a Horner-Emmons-Wittig reaction. [] This leads to the formation of a precursor that undergoes an intramolecular 5-exo-type annulation reaction in the presence of palladium(II) acetate and triethylamine to furnish 5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. []
  • Direct Condensation and Ammonolysis: A streamlined method involves the direct condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with 5-fluoroindole-2-ketone in ethanol using piperidine as a catalyst. [] This produces an ester intermediate which is directly ammonolyzed with 2-(diethylamino)ethylenediamine in ethylene glycol dimethyl ether under the influence of a specific catalyst, affording sunitinib. [] This route bypasses the need for separate hydrolysis and amidation steps, resulting in a more efficient synthesis.
Molecular Structure Analysis

The molecular structure of 5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid features a conjugated system extending from the indolinone moiety through the exocyclic double bond to the pyrrole ring. [, ] This extended conjugation influences its electronic properties and consequently, its interactions with biological targets. [, ] The presence of a fluorine atom at the 5-position of the indolinone ring further modulates the electronic distribution and lipophilicity of the molecule. [] These structural features contribute to its biological activity and influence its pharmacological properties.

Chemical Reactions Analysis
  • Amidation: This is a key reaction for the synthesis of sunitinib and its analogues. The carboxylic acid can be converted to an amide by coupling with various amines using standard peptide coupling reagents. [, , ] This reaction allows for the introduction of diverse substituents, expanding the chemical space and enabling the fine-tuning of pharmacological properties.
  • Salt Formation: This compound can form salts with various organic and inorganic acids. [, , , , , , , , , , ] Salt formation can improve the solubility, stability, and bioavailability of the parent compound. For example, the malic acid salt of sunitinib is commonly used in pharmaceutical formulations. [, , , , , ]
  • Complex Formation: This compound can act as a ligand for metal ions, forming coordination complexes. [] Metal complexation can alter the pharmacological properties of the compound, potentially enhancing its activity or improving its targeting capabilities.
Mechanism of Action

The mechanism of action of 5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives, particularly sunitinib, is primarily attributed to their ability to inhibit multiple receptor tyrosine kinases. [, , , , ]

  • Tyrosine Kinase Inhibition: Sunitinib potently inhibits vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1). [, , , ] These receptors play crucial roles in tumor angiogenesis, proliferation, and survival. [, , , ] By blocking their activity, sunitinib effectively hinders tumor growth and progression.
  • Modulation of the Premetastatic Niche: Studies suggest that sunitinib can also impact the tumor microenvironment, particularly in the context of metastasis. [] It was shown to suppress the expression of the chemokine CXCL1 in the liver, potentially reducing the recruitment of neutrophils and inhibiting the establishment of a premetastatic niche favorable for tumor cell colonization. []
  • Solubility: Sunitinib itself has limited water solubility. [, , ] Formulating it as a malate salt enhances its aqueous solubility, making it suitable for oral administration. [, , , , , ]
  • Crystallinity: Sunitinib can exist in different polymorphic forms, impacting its physical properties such as stability, solubility, and bioavailability. [, , , , , , , , , , , , , ]
Applications
  • Drug Discovery and Development: It is a crucial building block for the synthesis of sunitinib and its analogues, facilitating the exploration of structure-activity relationships and the identification of novel compounds with improved therapeutic profiles. [, , ]
  • Pharmaceutical Formulations: The malic acid salt of sunitinib, derived from this compound, is used in commercial formulations of the drug. [, , , , , ]
Future Directions
  • Exploring Novel Analogues: Synthesizing new derivatives by modifying the indolinone and pyrrole rings, as well as the amide substituent, could lead to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. [, , ]
  • Investigating New Applications: The potent tyrosine kinase inhibitory activity of its derivatives could be explored for applications beyond cancer therapy, such as in the treatment of inflammatory diseases and fibrotic disorders. []
  • Optimizing Formulation Strategies: Developing new formulations of sunitinib and its analogues could enhance their bioavailability and therapeutic efficacy. [] This includes exploring different salt forms, polymorphs, and drug delivery systems.
  • Understanding Degradation Pathways: Further investigation into the degradation pathways of sunitinib and its analogues is essential for developing stable and effective pharmaceutical formulations. []

(Z)-5-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68)

    Compound Description: This compound, also known as SU6668, is an anticancer drug currently under investigation. It exhibits antiangiogenic properties by inhibiting receptor tyrosine kinases, particularly those involved in tumor angiogenesis, such as vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1). [, , ] TSU-68 undergoes hepatic oxidation and glucuronidation, leading to the formation of three major metabolites: 5-, 6-, and 7-hydroxyindolinone derivatives. [, , ] Clinical studies have shown a decrease in plasma concentrations of TSU-68 after repeated administration, attributed to autoinduction of its own oxidative metabolism, primarily mediated by CYP1A1/2 enzymes in the liver. [, , ]

5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (SU11248)

    Compound Description: This compound, also known as Sunitinib, is a potent multi-targeted tyrosine kinase inhibitor that exhibits antitumor and antiangiogenic activities. [, , , , , , , , , , , , , , , , , , , ] SU11248 targets various receptor tyrosine kinases, including VEGFRs, PDGFRs, KIT, and FLT3. [] It is currently in Phase I clinical trials for the treatment of various cancers. [] Similar to TSU-68, SU11248 also undergoes hepatic metabolism, with CYP3A4 being the primary enzyme responsible for its biotransformation. [] The compound exhibits a characteristic side effect of hair depigmentation in both mice and humans due to its inhibitory effect on KIT, a receptor tyrosine kinase involved in melanocyte function. []

    Relevance: SU11248 is structurally very similar to 5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. Both compounds share a common scaffold featuring a 5-fluoro-2-oxoindolin-3-ylidenemethyl substituent at the 5th position of a 2,4-dimethyl-1H-pyrrole-3-carboxylic acid core. The key difference lies in the presence of a (2-diethylaminoethyl)amide group at the carboxylic acid moiety of SU11248, making it an amide derivative of the main compound. This structural modification significantly impacts its solubility, protein binding, bioavailability, and overall pharmacological profile compared to the parent carboxylic acid. []

5-[(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrol-3-carboxamide

    Compound Description: This compound is a potent inhibitor of tyrosine kinase receptors, demonstrating significant therapeutic potential for treating abnormal cell growth, including cancers. [] Its pharmacological profile includes inhibiting cell proliferation and angiogenesis, particularly by targeting VEGFRs and PDGFRs. The presence of a morpholine ring in its structure enhances its water solubility and bioavailability, contributing to its favorable pharmacokinetic properties.

    Relevance: This compound shares a very similar structure with 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and SU11248. The main structural difference is the presence of a [(2S)-2-hydroxy-3-morpholin-4-ylpropyl] amide substituent at the carboxylic acid moiety of this compound. This substitution differentiates it from the main compound (carboxylic acid) and SU11248 (diethylaminoethyl amide), potentially influencing its selectivity for specific tyrosine kinases, pharmacokinetic properties, and overall therapeutic efficacy. [, ]

5-, 6-, and 7-hydroxyindolinone derivatives

    Compound Description: These compounds are the primary metabolites of TSU-68, formed through hepatic oxidation. [, ] The 5-, 6-, and 7-hydroxylation reactions follow Michaelis-Menten kinetics, suggesting enzymatic involvement. [] CYP1A2 is the principal enzyme responsible for the formation of these metabolites. []

Properties

CAS Number

452105-33-8

Product Name

5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Molecular Formula

C16H13FN2O3

Molecular Weight

300.28 g/mol

InChI

InChI=1S/C16H13FN2O3/c1-7-13(18-8(2)14(7)16(21)22)6-11-10-5-9(17)3-4-12(10)19-15(11)20/h3-6,18H,1-2H3,(H,19,20)(H,21,22)/b11-6-

InChI Key

RBHBOUYXUXWCNJ-WDZFZDKYSA-N

SMILES

CC1=C(NC(=C1C(=O)O)C)C=C2C3=C(C=CC(=C3)F)NC2=O

Synonyms

5-[(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid;

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C)C=C2C3=C(C=CC(=C3)F)NC2=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)O)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.